molecular formula C6H7N3O3S B15096441 6-Sulfamoylnicotinamide

6-Sulfamoylnicotinamide

Cat. No.: B15096441
M. Wt: 201.21 g/mol
InChI Key: RWYSBHALWVMECU-UHFFFAOYSA-N
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Description

6-Sulfamoylnicotinamide is a chemical compound with the molecular formula C6H7N3O3S and a molecular weight of 201.2 g/mol It is characterized by the presence of a sulfamoyl group attached to the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfamoylnicotinamide typically involves the reaction of nicotinamide with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Sulfamoylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Sulfamoylnicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Sulfamoylnicotinamide involves its interaction with specific molecular targets in biological systems. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interfere with folic acid metabolism is one of the key mechanisms underlying its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Sulfamoylnicotinamide is unique due to its specific structural features and the presence of the nicotinamide moiety, which imparts distinct biological activities. Its ability to inhibit enzymes involved in folic acid metabolism sets it apart from other sulfonamides .

Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

6-sulfamoylpyridine-3-carboxamide

InChI

InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12)

InChI Key

RWYSBHALWVMECU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)S(=O)(=O)N

Origin of Product

United States

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